N-(cyanomethyl)-3,4,5-triethoxybenzamide

Description

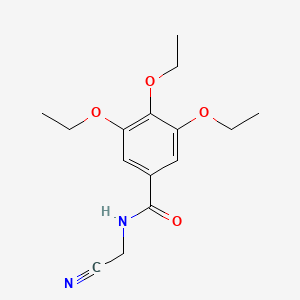

N-(cyanomethyl)-3,4,5-triethoxybenzamide is a synthetic organic compound characterized by a benzamide core substituted with three ethoxy groups at the 3, 4, and 5 positions of the benzene ring and a cyanomethyl group attached to the amide nitrogen.

Properties

Molecular Formula |

C15H20N2O4 |

|---|---|

Molecular Weight |

292.33 g/mol |

IUPAC Name |

N-(cyanomethyl)-3,4,5-triethoxybenzamide |

InChI |

InChI=1S/C15H20N2O4/c1-4-19-12-9-11(15(18)17-8-7-16)10-13(20-5-2)14(12)21-6-3/h9-10H,4-6,8H2,1-3H3,(H,17,18) |

InChI Key |

OAXXFHOYAMHIIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-3,4,5-triethoxybenzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by room temperature stirring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as solvent-free reactions and the use of efficient catalysts, can be applied to optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-(cyanomethyl)-3,4,5-triethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to interact with tubulin, a protein critical to the structure and function of microtubules, which are essential for cell division . This interaction can disrupt the division of rapidly dividing cancer cells, leading to their death .

Comparison with Similar Compounds

Structural Analogues of Triethoxybenzamide Derivatives

| Compound Name | Key Substituent(s) | Molecular Weight (g/mol) | Key Properties | Bioactivity |

|---|---|---|---|---|

| N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide | Adamantyl, thiadiazole | ~550 (estimated) | High stability due to adamantane; enhanced bioavailability | Antiviral, antimicrobial |

| N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-triethoxybenzamide | Chlorophenyl, morpholine | ~480 (estimated) | Improved solubility from morpholine; chloro group enhances target interaction | Anticancer, enzyme inhibition |

| N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide | Thiadiazole, thio-ethyl | ~460 (estimated) | Sulfur-containing groups increase reactivity | Antimicrobial, antitumor |

| N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-triethoxybenzamide | Benzothiazole, chloro | 458.03 | Benzothiazole core intercalates with DNA/proteins | Anticancer (cytotoxicity) |

| N-(Cyanomethyl)-3,4,5-trifluoro-N-phenylbenzamide | Trifluoromethyl, phenyl | 312.25 | High lipophilicity from trifluoromethyl; electron-deficient core | Pesticide development |

Key Differences and Unique Features

Substituent Effects on Solubility: The triethoxy groups in this compound improve water solubility compared to non-polar analogs like N-(Cyanomethyl)-3,4,5-trifluoro-N-phenylbenzamide (). However, it is less lipophilic than morpholine-containing derivatives (), which balance solubility and membrane permeability .

Biological Activity: Antimicrobial Potential: Thiadiazole and benzothiazole analogs () exhibit strong antimicrobial activity, suggesting that this compound may share similar properties due to its polar yet reactive structure. Anticancer Applications: Morpholine and chloro-substituted derivatives () show enzyme-inhibitory effects, while the cyanomethyl group’s reactivity could enable novel mechanisms, such as covalent binding to cysteine residues in target proteins .

Stability and Reactivity: Adamantyl and morpholine groups () enhance metabolic stability, whereas the cyanomethyl group may increase susceptibility to hydrolysis or oxidation, necessitating formulation optimizations .

Research Findings and Case Studies

Case Study: Thiadiazole Derivatives

Compounds like N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide () demonstrate broad-spectrum antiviral activity (IC₅₀ = 2.1 μM against influenza A). The triethoxybenzamide moiety likely facilitates target binding, while the adamantyl group stabilizes the compound in biological systems .

Case Study: Morpholine-Containing Analogs

N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-triethoxybenzamide () inhibits histone deacetylases (HDACs) with an IC₅₀ of 0.8 μM, attributed to the morpholine ring’s solubility and the chloro group’s steric effects. This suggests that this compound could be optimized for HDAC targeting by modifying substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.